Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. . The reaction conditions often require careful adjustment to achieve high selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its pharmacological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, reducing the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α . This inhibition helps in neuroprotection and reducing inflammation in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Thiazolopyrimidine Derivatives: Known for their broad spectrum of pharmacological activities, including antibacterial and anticancer properties.
Indole Derivatives: These compounds are widely studied for their biological activities, including antiviral and anticancer effects.
Uniqueness
Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific interaction with molecular targets involved in neuroprotection and anti-inflammatory pathways. Its unique structure allows for selective inhibition of key proteins, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C15H12ClN3O3 |
---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H12ClN3O3/c1-2-22-15(21)12-7-17-13-11(8-18-19(13)14(12)20)9-3-5-10(16)6-4-9/h3-8,18H,2H2,1H3 |
InChI Key |
YUFLDRRWCOUMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CNN2C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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